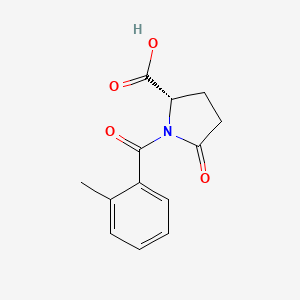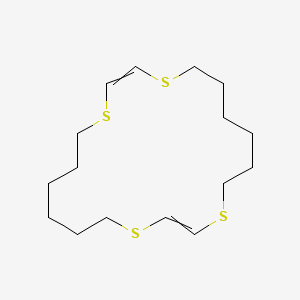
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol is an organic compound that features a hepta-triene backbone with a sulfonyl group attached to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hepta-triene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form the conjugated triene system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methylbenzene Ring: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the methylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol: can be compared with other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Hepta-triene derivatives: Compounds with similar conjugated triene systems can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hepta-triene backbone with a sulfonyl group and a methylbenzene ring
Propriétés
Numéro CAS |
228417-11-6 |
|---|---|
Formule moléculaire |
C14H16O3S |
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
(3R)-4-(4-methylphenyl)sulfonylhepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O3S/c1-4-6-14(13(15)5-2)18(16,17)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-/m1/s1 |
Clé InChI |
IVTLQNXUVMUPNU-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)[C@@H](C=C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

